15‑Lipoxygenase‑1 (15‑LOX‑1) Inhibition Potency – 3,4‑Bis(4-methoxyphenyl)hexan‑2‑one vs. Reference Inhibitor PD‑146176
3,4-Bis(4-methoxyphenyl)hexan‑2‑one inhibits human 15‑lipoxygenase‑1 with a Ki of 22 nM, measured under Michaelis‑Menten conditions using recombinant His₆‑tagged human reticulocyte 15‑LOX‑1 and 15‑HPETE formation as the readout . In a separate study conducted under comparable enzymatic conditions, the widely used 15‑LOX‑1 reference inhibitor PD‑146176 displays a Ki of 3 900 nM (3.9 μM) against the same human isozyme . This corresponds to a ∼177‑fold lower binding affinity for PD‑146176, demonstrating that 3,4‑bis(4-methoxyphenyl)hexan‑2‑one provides substantially greater target engagement at equal concentration.
| Evidence Dimension | Inhibitory affinity (Ki) for human 15‑lipoxygenase‑1 |
|---|---|
| Target Compound Data | Ki = 22 nM |
| Comparator Or Baseline | PD‑146176; Ki = 3 900 nM (3.9 μM) |
| Quantified Difference | ~177‑fold stronger inhibition (ΔΔG ≈ −3.0 kcal mol⁻¹) |
| Conditions | Recombinant human N‑terminal His₆‑tagged reticulocyte 15‑LOX‑1; 15‑HPETE formation monitored by UV‑Vis; Michaelis‑Menten analysis at ambient temperature and pH 7.4. |
Why This Matters
For researchers requiring maximal 15‑LOX‑1 blockade at low compound concentrations (e.g., cellular or in‑vivo studies where solubility limits exposure), the 177‑fold potency advantage directly translates into lower working concentrations and reduced risk of off‑target activity.
- [1] BindingDB entry BDBM50417153 (ChEMBL CHEMBL1270704). Ki: 22 nM for human 15‑lipoxygenase‑1. Assay: Inhibition of human N‑terminal His₆‑tagged reticulocyte 15‑lipoxygenase‑1 catalytic site assessed as 15‑HPETE formation by Michaelis‑Menten equation analysis. View Source
- [2] Eleftheriadis N, et al. Rational development of a potent 15‑lipoxygenase‑1 inhibitor with in vitro and ex vivo anti‑inflammatory properties. Eur J Med Chem. 2016;122:786‑801. doi:10.1016/j.ejmech.2016.07.035. (Reports Ki = 3.9 μM for PD‑146176 vs. human 15‑LOX‑1). View Source
